molecular formula C21H21N3O2 B3006570 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 578758-78-8

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B3006570
CAS No.: 578758-78-8
M. Wt: 347.418
InChI Key: CJHQBGKVZOBKFL-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted at position 4 with a 1-allyl benzimidazole group and at position 1 with a 3-methoxyphenyl group. The 3-methoxyphenyl substituent may enhance lipophilicity and influence target binding via electron-donating effects .

Properties

IUPAC Name

1-(3-methoxyphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-3-11-23-19-10-5-4-9-18(19)22-21(23)15-12-20(25)24(14-15)16-7-6-8-17(13-16)26-2/h3-10,13,15H,1,11-12,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHQBGKVZOBKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

    Allylation: The benzimidazole intermediate can be allylated using an allyl halide in the presence of a base.

    Formation of the pyrrolidinone ring: This step involves the cyclization of an appropriate precursor, such as a γ-lactam, with the benzimidazole derivative.

    Methoxylation: The final step involves introducing the methoxy group onto the phenyl ring, typically through a nucleophilic substitution reaction using a methoxy reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst or using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol or other alcohols for methoxylation, halides for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key structural analogs differ in substituents at positions 1 and 4 of the pyrrolidin-2-one core:

Compound Name Position 1 Substituent Position 4 Substituent Key Features
Target Compound 3-Methoxyphenyl 1-Allyl-1H-benzimidazol-2-yl Allyl group for potential pharmacokinetic optimization; methoxy enhances lipophilicity.
5a: 4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-phenyl Phenyl 1H-Benzo[d]imidazol-2-yl + thiazole Naphthalenyl-thiazole enhances π-π interactions; antibacterial activity .
23b: 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-1-(3,5-dichloro-2-hydroxyphenyl) 3,5-Dichloro-2-hydroxyphenyl 5-Chloro-benzimidazole Chlorine atoms improve metabolic stability; significant anticancer activity .
4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl) 2-Methoxyphenyl Allyl-phenoxyethyl-benzimidazole Extended alkyl chain increases solubility; methoxy groups modulate selectivity .

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., Cl in 23b), which may alter binding affinities to targets like kinases or PDEs .
Pharmacological Properties
Compound Name Biological Activity Potency (IC50/EC50) Key Findings
Target Compound Not reported in evidence N/A Predicted: Potential kinase inhibition due to benzimidazole core .
5a–h Derivatives Antibacterial (Gram-positive/-negative) 12.5–50 µg/mL 5a shows broad-spectrum activity; thiazole group critical for efficacy .
23b (Chlorinated Derivative) Anticancer (A549 lung cancer cells) 8.2 µM High cytotoxicity linked to Cl substituents enhancing DNA intercalation .
Imidazo[4,5-b]pyridines () PDE1 Inhibition <10 nM Selective PDE1 inhibition via imidazo-pyridine core; THP-deprotection critical .

Key Insights :

  • The absence of electron-withdrawing groups (e.g., Cl) in the target compound may reduce cytotoxicity compared to 23b but improve safety profiles.
  • The allyl group could enhance blood-brain barrier penetration compared to bulkier substituents (e.g., naphthalenyl-thiazole in 5a) .

Biological Activity

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and as a modulator of synaptic plasticity. This article examines the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

The molecular formula for this compound is C21H22N4OC_{21}H_{22}N_4O, with a molecular weight of approximately 350.43 g/mol. Its structure features a benzimidazole moiety, which is known to contribute to various biological activities.

Research indicates that this compound may act through multiple pathways:

  • Glutamate Transporter Modulation : It has been observed to enhance the activity of glutamate transporters, which play a crucial role in synaptic transmission and plasticity. This modulation can lead to improved cognitive functions and memory enhancement in animal models.
  • Neuroprotective Effects : The compound exhibits neuroprotective properties, potentially through the inhibition of excitotoxicity mediated by excessive glutamate levels. This mechanism is particularly relevant in the context of neurodegenerative diseases .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Synaptic Plasticity Enhances synaptic plasticity, leading to improved learning and memory.
Neuroprotection Protects neurons from excitotoxic damage, potentially useful in neurodegenerative conditions .
Antiviral Potential Preliminary studies suggest antiviral properties against certain viral strains .

Case Studies and Research Findings

Several studies have investigated the effects of this compound:

  • Cognitive Enhancement in Animal Models : A study demonstrated that administration of the compound led to significant improvements in learning and memory tasks in rodents. The results indicated enhanced synaptic plasticity and increased levels of brain-derived neurotrophic factor (BDNF) in treated animals.
  • Neuroprotective Studies : In vitro studies showed that the compound could reduce neuronal cell death induced by glutamate toxicity. The protective effect was associated with decreased oxidative stress markers and improved mitochondrial function .
  • Antiviral Activity : While still under investigation, preliminary data suggest that this compound may exhibit antiviral activity against specific strains of viruses, indicating potential applications in antiviral therapeutics .

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